![molecular formula C18H16N2O3 B2550271 N-benzyl-3-(1,3-dioxoisoindol-2-yl)propanamide CAS No. 4905-27-5](/img/structure/B2550271.png)
N-benzyl-3-(1,3-dioxoisoindol-2-yl)propanamide
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Overview
Description
“N-benzyl-3-(1,3-dioxoisoindol-2-yl)propanamide” is a chemical compound . It is also known as N-benzyl-2-(1,3-dioxoisoindol-2-yl)-N-methyl-propanamide .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the reaction of phthalic anhydride with thiocarbohydrazide in methanol gave an intermediate, which upon boiling in water or ethanol, yielded N-(1,3-dioxoisoindol-2-yl)aminothiocarbohydrazide .Molecular Structure Analysis
The molecular formula of “N-benzyl-3-(1,3-dioxoisoindol-2-yl)propanamide” is C18H16N2O3. The InChI string representation of the molecule is also available .Scientific Research Applications
Pharmaceutical Synthesis
N-isoindoline-1,3-dione heterocycles, which include N-benzyl-3-(1,3-dioxoisoindolin-2-yl)propanamide, have gained significant attention for their potential use in pharmaceutical synthesis . They have been studied for their structure-activity relationships and biological properties with the aim of unlocking their potential as therapeutic agents .
Herbicides
These compounds have also found applications in the field of agriculture as herbicides . Their unique chemical structure and reactivity make them effective in controlling unwanted plant growth .
Colorants and Dyes
The isoindoline nucleus and carbonyl groups at positions 1 and 3 give these compounds unique color properties, making them useful as colorants and dyes .
Polymer Additives
N-isoindoline-1,3-dione heterocycles are also used as additives in polymer synthesis . They can enhance the properties of polymers, making them more suitable for various applications .
Organic Synthesis
These compounds are used in organic synthesis due to their diverse chemical reactivity . They can undergo various transformations, enabling the efficient construction of complex molecules .
Photochromic Materials
N-isoindoline-1,3-dione heterocycles have applications in the development of photochromic materials . These materials change color in response to light, making them useful in various industries .
Fetal Hemoglobin Inducer Agent
The compound has been studied for its potential as a fetal hemoglobin inducer agent . It has been found to act as a nitric oxide donor, inhibiting platelet aggregation and reducing inflammation associated with sickle cell anemia .
Vasodilation Agent
In vascular reactivity experiments using aortic rings from male Wistar rats, it was found that N-benzyl-3-(1,3-dioxoisoindolin-2-yl)propanamide induced vasodilation in the presence or absence of endothelium . This suggests potential applications in the treatment of cardiovascular diseases .
Future Directions
The future directions for “N-benzyl-3-(1,3-dioxoisoindol-2-yl)propanamide” could include further studies on its potential biological activities, given that similar compounds have shown promising results in preclinical studies . Additionally, more research could be done to elucidate its mechanism of action and to optimize its synthesis.
properties
IUPAC Name |
N-benzyl-3-(1,3-dioxoisoindol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c21-16(19-12-13-6-2-1-3-7-13)10-11-20-17(22)14-8-4-5-9-15(14)18(20)23/h1-9H,10-12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKVAPKROGCLLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49677789 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-benzyl-3-(1,3-dioxoisoindolin-2-yl)propanamide |
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